molecular formula C14H22N2O B14836311 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpyridin-2-amine

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14836311
M. Wt: 234.34 g/mol
InChI Key: BHGIKNQEXGBUQZ-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.341 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a dimethylpyridinamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves multiple steps. One common method includes the reaction of 4-tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like methylene chloride and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methylene chloride, ethanol, and other organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpyridin-2-amine is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-tert-butyl-3-cyclopropyloxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C14H22N2O/c1-14(2,3)11-8-9-15-13(16(4)5)12(11)17-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

BHGIKNQEXGBUQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=C1)N(C)C)OC2CC2

Origin of Product

United States

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